![molecular formula C18H18FNO2 B6375278 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261895-70-8](/img/structure/B6375278.png)
3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
Overview
Description
3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (3-F5PPCP95) is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and has a melting point of about 130°C. 3-F5PPCP95 is used as a reagent in synthetic organic chemistry, as a catalyst for the synthesis of various compounds, and as a fluorescent marker for biological applications. It has been studied extensively for its biochemical and physiological effects, and has been found to have a wide range of applications in various areas of scientific research.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not well understood. It is known to interact with various biological molecules, such as proteins and nucleic acids, and to catalyze the synthesis of other compounds. It is also known to have a wide range of biochemical and physiological effects, although the exact mechanism of these effects is not yet fully understood.
Biochemical and Physiological Effects
3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to interact with various biological molecules, such as proteins and nucleic acids, and to catalyze the synthesis of other compounds. It has also been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral activities. Additionally, it has been found to have a protective effect against oxidative stress and to modulate the activity of various enzymes.
Advantages and Limitations for Lab Experiments
The major advantage of using 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in laboratory experiments is its wide range of applications. It can be used as a reagent in synthetic organic chemistry, as a catalyst for the synthesis of various compounds, and as a fluorescent marker for biological applications. Additionally, it is relatively stable and has a low toxicity.
The major limitation of using 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in laboratory experiments is its low solubility in water. This can make it difficult to use in certain experiments, such as those involving aqueous solutions. Additionally, it can be difficult to obtain in high purity, which can affect the accuracy of the results of experiments.
Future Directions
1. Further research into the mechanism of action of 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% and its biochemical and physiological effects.
2. Development of more efficient methods for the synthesis and purification of 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%.
3. Investigation of the potential applications of 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in drug discovery and development.
4. Development of new fluorescent markers based on 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% for use in biological applications.
5. Exploration of the potential applications of 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in other areas, such as materials science and nanotechnology.
6. Investigation of the potential toxicity of 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% and its effects on human health.
7. Development of new methods for the detection and quantification of 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%.
8. Exploration of the potential applications of 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in the field of catalysis.
9. Investigation of the potential applications of 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in the field of renewable energy.
10. Development of new methods for the production of 3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% on an industrial scale.
Synthesis Methods
3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is synthesized by a two-step process. First, 4-piperidine-1-carbonyl chloride is reacted with 3-fluorophenol in the presence of a base, such as sodium hydroxide, to form 3-fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol. This reaction is followed by a purification step to obtain the desired product. The purity of the product can be determined using thin-layer chromatography (TLC).
Scientific Research Applications
3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It is used as a fluorescent marker for the detection of various compounds, such as proteins and nucleic acids, in biological systems. It is also used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, and as a catalyst for the synthesis of other compounds. Additionally, it is used in the study of the biochemical and physiological effects of various compounds.
properties
IUPAC Name |
[4-(3-fluoro-5-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-10-15(11-17(21)12-16)13-4-6-14(7-5-13)18(22)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXGJHFJBKFYKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684585 | |
Record name | (3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-70-8 | |
Record name | Methanone, (3′-fluoro-5′-hydroxy[1,1′-biphenyl]-4-yl)-1-piperidinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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